molecular formula C15H15Cl2N5O2 B2465757 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 890896-36-3

2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol

Cat. No. B2465757
M. Wt: 368.22
InChI Key: YBUGGIXHKPJCQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, an amino group, and an ethoxy group . The presence of these groups suggests that the compound could potentially exhibit a variety of chemical and biological activities.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amino group (-NH2) is a common site of reactivity in many chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amino and ethoxy groups could impact the compound’s solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Cyclization Reactions
The compound 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol is part of a broader category of chemicals that have been the subject of various synthesis and cyclization studies. For instance, the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored through [3+2] cycloaddition, indicating the versatility of pyrazolopyrimidinone structures in chemical reactions (Rahmouni et al., 2014). Additionally, the peculiarities of cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates and 3-amino-5-hydroxypyrazole have been studied, highlighting the complex interactions and transformations these compounds undergo under various conditions (Goryaeva et al., 2013).

Hydrogen Bonding and Molecular Structures
The study of hydrogen bonding and molecular structure is crucial in understanding the behavior and applications of such compounds. Research on anhydrous versus hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines delves into the synthesis and structure of these compounds, revealing insights into their hydrogen bonding in two and three dimensions, which could be pivotal for understanding their behavior in various applications (Trilleras et al., 2008).

Biological Applications

Anticancer and Anti-Inflammatory Agents
Some derivatives of pyrazolopyrimidine structures have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, suggesting their potential therapeutic applications. These compounds' structure-activity relationship has been a subject of study to understand their biological efficacy and potential medicinal value (Rahmouni et al., 2016). Furthermore, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents, highlighting the broad spectrum of biological activities that these compounds may exhibit (Hafez et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods for producing the compound in a more efficient or environmentally friendly manner .

properties

IUPAC Name

2-[2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O2/c16-12-2-1-10(7-13(12)17)22-15-11(8-21-22)14(19-9-20-15)18-3-5-24-6-4-23/h1-2,7-9,23H,3-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUGGIXHKPJCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol

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